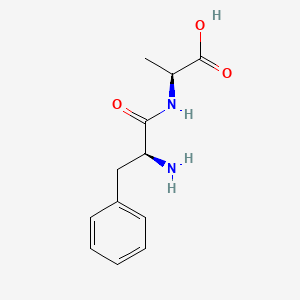

L-Phenylalanyl-L-alanine

Description

Phe-ala has been reported in Trypanosoma brucei with data available.

RN given refers to (L)-isome

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDZLCFIAINOQN-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192411 | |

| Record name | Phenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-87-4 | |

| Record name | L-Phenylalanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solution-Phase Synthesis of L-Phenylalanyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of the dipeptide L-Phenylalanyl-L-alanine (Phe-Ala). The presented methodology is based on a classical solution-phase approach, employing common protecting groups and coupling agents, making it a valuable resource for researchers in peptide chemistry and drug development. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step solution-phase strategy:

-

Peptide Coupling: The N-terminus of L-phenylalanine is protected with a benzyloxycarbonyl (Cbz or Z) group, and the C-terminus of L-alanine is protected as a methyl ester. These two protected amino acids are then coupled to form the dipeptide backbone.

-

N-terminal Deprotection: The Cbz protecting group is selectively removed from the N-terminus of the dipeptide through catalytic hydrogenation. This method is advantageous as it does not affect the methyl ester protecting group.

-

C-terminal Deprotection: The methyl ester is hydrolyzed (saponified) under basic conditions to yield the final this compound dipeptide with a free carboxylic acid.

This strategy allows for the controlled formation of the peptide bond and the sequential removal of protecting groups to yield the desired product with high purity.

Quantitative Data Summary

The following tables summarize the key quantitative data for the materials and reactions involved in the synthesis of this compound.

Table 1: Properties of Key Reagents and Intermediates

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | White crystalline solid |

| L-Alanine | C₃H₇NO₂ | 89.09 | White crystalline solid |

| N-Cbz-L-phenylalanine | C₁₇H₁₇NO₄ | 299.32 | White solid |

| L-Alanine methyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | White solid |

| N-Cbz-L-phenylalanyl-L-alanine methyl ester | C₂₁H₂₄N₂O₅ | 384.43 | White solid |

| This compound | C₁₂H₁₆N₂O₃ | 236.27 | White solid |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Typical Reaction Time | Typical Yield |

| 1 | Peptide Coupling | DCC, HOBt | Dichloromethane (DCM) | 12-24 hours | 85-95% |

| 2 | N-terminal Deprotection | H₂, 10% Pd/C | Methanol | 2-4 hours | >95% |

| 3 | C-terminal Deprotection | 1M NaOH | Methanol/Water | 1-2 hours | 90-98% |

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Materials and Instrumentation

Materials:

-

L-Phenylalanine

-

L-Alanine

-

Benzyl chloroformate (Cbz-Cl)

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

10% Palladium on carbon (Pd/C)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Celite

Instrumentation:

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

pH meter or pH paper

-

Melting point apparatus

-

High-performance liquid chromatography (HPLC) system

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer

Preparation of Protected Amino Acids

Protocol 3.2.1: Synthesis of N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

-

Dissolve L-phenylalanine (1 equivalent) in 2 M NaOH solution (2.5 equivalents).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring. Maintain the pH of the solution between 9 and 10 by the concurrent addition of 4 M NaOH.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with cold 6 M HCl.

-

A white precipitate of Z-Phe-OH will form. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be recrystallized from ethyl acetate/hexanes to yield a white crystalline solid.

Protocol 3.2.2: Synthesis of L-Alanine Methyl Ester Hydrochloride (H-Ala-OMe·HCl)

-

Suspend L-alanine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid is H-Ala-OMe·HCl. It can be triturated with cold diethyl ether, filtered, and dried.

Synthesis of this compound

Protocol 3.3.1: Coupling of Z-Phe-OH and H-Ala-OMe to form Z-Phe-Ala-OMe

-

Dissolve H-Ala-OMe·HCl (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (TEA) or N-methylmorpholine (NMM) (1 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.

-

In a separate flask, dissolve Z-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the Z-Phe-OH solution to 0 °C and add DCC (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir this activation mixture at 0 °C for 30 minutes.

-

Add the neutralized H-Ala-OMe solution from step 2 to the activation mixture.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated DCU and wash the filter cake with DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Z-Phe-Ala-OMe.

-

The crude product can be purified by recrystallization from ethyl acetate/hexanes.

Protocol 3.3.2: N-terminal Deprotection of Z-Phe-Ala-OMe to form H-Phe-Ala-OMe

-

Dissolve Z-Phe-Ala-OMe (1 equivalent) in methanol.

-

Carefully add 10% Pd/C catalyst (approximately 10% by weight of the dipeptide).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield H-Phe-Ala-OMe as an oil or a low-melting solid. This product is often used in the next step without further purification.

Protocol 3.3.3: C-terminal Deprotection of H-Phe-Ala-OMe to form this compound (H-Phe-Ala-OH)

-

Dissolve the crude H-Phe-Ala-OMe from the previous step in a mixture of methanol and water (e.g., 2:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1 M NaOH solution (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

The resulting aqueous solution can be lyophilized to obtain the crude this compound.

-

For further purification, the dipeptide can be recrystallized from hot water or ethanol/water mixtures.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Caption: Solution-phase synthesis workflow for this compound.

Caption: Logical relationship of protecting group strategy.

In-Depth Technical Guide to the Crystal Structure of L-Phenylalanyl-L-alanine Dihydrate

This guide provides a comprehensive technical analysis of the crystal structure of L-Phenylalanyl-L-alanine dihydrate (C₁₂H₁₆N₂O₃·2H₂O). It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the solid-state conformation and intermolecular interactions of this dipeptide. The information presented is based on the crystallographic study published by C. H. Görbitz in Acta Crystallographica Section C: Crystal Structure Communications (2001), C57, 575-576.

Crystal Structure and Molecular Packing

The crystal structure of this compound dihydrate reveals a novel molecular arrangement for dipeptides. A key feature of this structure is the aggregation of the hydrophobic side chains of two L-Phenylalanine and two L-Alanine residues, which form large hydrophobic columns. These columns are embedded within a three-dimensional network of hydrogen bonds, creating a distinct segregation of polar and non-polar regions within the crystal lattice. This self-assembly motif is of significant interest for understanding peptide folding, molecular recognition, and the design of peptide-based biomaterials.

Experimental Protocols

The following sections detail the methodologies employed in the determination of the this compound dihydrate crystal structure.

Peptide Acquisition and Crystallization

The this compound dipeptide was procured from commercial sources (Sigma-Aldrich) and used without further purification. Single crystals suitable for X-ray diffraction analysis were grown from an aqueous solution.

Detailed Crystallization Protocol:

-

Preparation of a Saturated Solution: A saturated solution of this compound was prepared by dissolving the peptide in deionized water at room temperature until no more solid would dissolve.

-

Slow Evaporation: The saturated solution was filtered to remove any undissolved particulate matter. The clear filtrate was then allowed to stand undisturbed in a loosely covered container at a constant temperature of 276 K.

-

Crystal Growth: Over a period of several days to weeks, slow evaporation of the solvent led to the formation of well-defined, colorless single crystals of this compound dihydrate.

-

Crystal Harvesting: Once the crystals reached a suitable size for diffraction experiments, they were carefully harvested from the mother liquor.

X-ray Data Collection

A single crystal of this compound dihydrate was mounted on a goniometer head and subjected to X-ray diffraction analysis.

Typical Data Collection Parameters:

-

Diffractometer: A four-circle diffractometer equipped with a CCD or point detector.

-

X-ray Source: Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data collection was performed at a low temperature (typically 100-150 K) to minimize thermal vibrations and potential radiation damage.

-

Data Collection Strategy: A series of ω and φ scans were performed to collect a complete sphere of diffraction data.

-

Data Processing: The raw diffraction images were processed using standard software to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction was also likely applied.

Structure Solution and Refinement

The crystal structure was solved and refined using the SHELXTL software package.

Structure Solution and Refinement Protocol:

-

Structure Solution: The structure was solved by direct methods using the XS program within the SHELXTL suite. This involved determining the initial phases of the structure factors from the measured intensities.

-

Structure Refinement: The initial structural model was refined by full-matrix least-squares on F² using the XL program. This iterative process involved refining the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms.

-

Hydrogen Atom Treatment: All hydrogen atoms were located in a difference Fourier map and their positions and isotropic displacement parameters were refined.

-

Final Model Validation: The final refined structure was validated using tools such as checkCIF to ensure its geometric and crystallographic reasonability.

Data Presentation

The quantitative data derived from the crystal structure analysis of this compound dihydrate are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₂₀N₂O₅ |

| Formula Weight | 272.30 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.463(1) Å |

| b | 9.872(2) Å |

| c | 26.541(5) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1432.1(5) ų |

| Z | 4 |

| Density (calculated) | 1.263 Mg/m³ |

| Absorption Coefficient | 0.096 mm⁻¹ |

| F(000) | 592 |

| Data Collection | |

| θ range for data collection | 2.13 to 27.50° |

| Index ranges | -7 ≤ h ≤ 7, -12 ≤ k ≤ 12, -34 ≤ l ≤ 34 |

| Reflections collected | 13158 |

| Independent reflections | 3288 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 3288 / 0 / 254 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.098 |

| R indices (all data) | R1 = 0.045, wR2 = 0.103 |

| Absolute structure param. | 0.0(4) |

| Largest diff. peak/hole | 0.19 and -0.20 e·Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| C1 | N1 | 1.488(2) |

| C1 | C2 | 1.527(2) |

| C2 | O1 | 1.254(2) |

| C2 | O2 | 1.251(2) |

| N1 | C3 | 1.332(2) |

| C3 | O3 | 1.235(2) |

| C3 | C4 | 1.521(2) |

| C4 | N2 | 1.455(2) |

| C4 | C5 | 1.530(2) |

| C5 | C6 | 1.512(2) |

| C6 | C7 | 1.387(2) |

| C6 | C11 | 1.388(2) |

| C7 | C8 | 1.387(3) |

| C8 | C9 | 1.378(3) |

| C9 | C10 | 1.379(3) |

| C10 | C11 | 1.385(3) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| N1 | C1 | C2 | 110.6(1) |

| O1 | C2 | O2 | 125.8(1) |

| O1 | C2 | C1 | 117.2(1) |

| O2 | C2 | C1 | 117.0(1) |

| C3 | N1 | C1 | 121.9(1) |

| O3 | C3 | N1 | 122.9(1) |

| O3 | C3 | C4 | 120.6(1) |

| N1 | C3 | C4 | 116.5(1) |

| N2 | C4 | C3 | 110.8(1) |

| N2 | C4 | C5 | 111.1(1) |

| C3 | C4 | C5 | 110.5(1) |

| C6 | C5 | C4 | 113.6(1) |

| C7 | C6 | C11 | 118.6(2) |

| C7 | C6 | C5 | 120.8(2) |

| C11 | C6 | C5 | 120.6(2) |

| C8 | C7 | C6 | 120.7(2) |

| C9 | C8 | C7 | 120.0(2) |

| C8 | C9 | C10 | 119.8(2) |

| C11 | C10 | C9 | 120.1(2) |

| C10 | C11 | C6 | 120.8(2) |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |

| C2 | C1 | N1 | C3 | 177.3(1) |

| N1 | C1 | C2 | O1 | 17.5(2) |

| N1 | C1 | C2 | O2 | -163.0(1) |

| C1 | N1 | C3 | O3 | 0.4(2) |

| C1 | N1 | C3 | C4 | -179.2(1) |

| O3 | C3 | C4 | N2 | 51.5(2) |

| O3 | C3 | C4 | C5 | 173.6(1) |

| N1 | C3 | C4 | N2 | -128.1(1) |

| N1 | C3 | C4 | C5 | -6.0(2) |

| N2 | C4 | C5 | C6 | -60.8(2) |

| C3 | C4 | C5 | C6 | 179.3(1) |

| C4 | C5 | C6 | C7 | 118.9(2) |

| C4 | C5 | C6 | C11 | -62.0(2) |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound dihydrate.

The Biological Role of Dipeptides in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the simplest constituents of the peptide family, are comprised of two amino acids linked by a single peptide bond. Far from being mere metabolic intermediates, these molecules are now recognized as pivotal players in a multitude of cellular processes. Their enhanced stability and unique transport mechanisms offer distinct advantages over free amino acids, making them crucial for cellular nutrition, signaling, and as promising scaffolds in drug development.[1] This technical guide provides a comprehensive overview of the biological roles of dipeptides in cellular metabolism, with a focus on their transport, hydrolysis, and influence on key signaling pathways.

Dipeptide Transport and Cellular Uptake

The cellular uptake of dipeptides is primarily mediated by a family of proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most extensively studied in mammals.[2] These transporters facilitate the movement of di- and tripeptides across the cell membrane against a concentration gradient by harnessing the energy of a proton gradient.[2]

PEPT1 is characterized as a high-capacity, low-affinity transporter, predominantly found in the apical membrane of intestinal and renal epithelial cells.[3] Its primary role is the absorption of dietary di- and tripeptides.[3]

PEPT2 , in contrast, is a high-affinity, low-capacity transporter, with a broader tissue distribution that includes the kidneys, brain, and lungs.[4] It is involved in the reabsorption of peptides from the glomerular filtrate and plays a role in peptide transport within the central nervous system.[2][4]

The kinetic parameters of these transporters are crucial for understanding their efficiency and substrate specificity.

Quantitative Data: Dipeptide Transporter Kinetics

| Transporter | Substrate | K_m (mM) | V_max (pmol/mg protein/min) | Cell System | Reference |

| PEPT1 | Glycylsarcosine (Gly-Sar) | ~1.1 | - | - | [2] |

| PEPT2 | Glycylsarcosine (Gly-Sar) | ~0.143 | - | - | [2] |

| PEPT2 | Kyotorphin (Tyr-Arg) | ~0.131 | 5.9 ± 0.5 | Rat brain synaptosomes | [5][6] |

Note: V_max values are often highly dependent on the experimental system and are not always directly comparable.

A visual representation of the dipeptide transport and subsequent metabolic fate is provided below.

Dipeptide Hydrolysis

Once inside the cell, dipeptides are typically hydrolyzed into their constituent amino acids by intracellular peptidases, also known as dipeptidases.[4] This enzymatic cleavage is essential for releasing amino acids that can then be utilized in various metabolic pathways, such as protein synthesis and energy production.[4] The rate of hydrolysis can vary significantly depending on the specific dipeptide and the peptidase involved. For instance, some dipeptides may be more resistant to hydrolysis, allowing them to persist in their intact form and potentially exert direct biological effects.

Quantitative Data: Dipeptide Hydrolysis Kinetics

Kinetic parameters for dipeptidases are determined by measuring the rate of substrate (dipeptide) hydrolysis under varying concentrations.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Source | Reference |

| Dipeptidyl Peptidase II (DPPII/DPP7) | Lys-Ala-pNA | 0.4 x 10³ | - | Human Seminal Plasma | [7] |

| Trypsin | Octanoyl-Arg-pNA | - | - | - | [8] |

Note: Kinetic parameters are highly specific to the enzyme, substrate, and assay conditions. The data presented here are illustrative examples.

Dipeptides in Cellular Signaling

Beyond their nutritional role, certain dipeptides have been identified as signaling molecules that can modulate intracellular pathways, influencing processes such as cell proliferation, apoptosis, and stress responses.

Carnosine and the Nrf2 Pathway

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with potent antioxidant and anti-inflammatory properties.[6] One of its key mechanisms of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Under conditions of oxidative stress, carnosine can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant response element (ARE)-driven genes, which encode for a variety of protective enzymes.[6]

Prolidase and PI3K/Akt/mTOR Signaling

Prolidase (PEPD) is a dipeptidase that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline.[1][9] Recent studies have shown that prolidase can also act as a signaling molecule, stimulating cell proliferation and migration by activating the PI3K/Akt/mTOR pathway, often through its interaction with growth factor receptors like EGFR.[1][9][10]

Kyotorphin and G-protein Coupled Receptor Signaling

Kyotorphin (Tyr-Arg) is a neuroactive dipeptide with analgesic properties.[5][6] It exerts its effects by binding to a specific G-protein coupled receptor, which in turn activates phospholipase C (PLC) and leads to an increase in intracellular calcium, ultimately resulting in the release of Met-enkephalin.[5][6][11]

Dose-Dependent Effects on Cellular Metabolism

The metabolic consequences of dipeptide administration are often dose-dependent. At lower concentrations, dipeptides may primarily serve as a source of specific amino acids, while at higher concentrations, they can influence broader metabolic pathways and cellular functions.

Quantitative Data: Dose-Dependent Effects of Dipeptides

| Dipeptide | Cell Type | Concentration | Observed Effect | Reference |

| Glycyl-L-tyrosine (GY) | CHO cells | 0.5x concentration | Improved VCD, viability, and IgG titer | [12][13] |

| Glycyl-L-tyrosine (GY) | CHO cells | 0.125x concentration | Poor growth and lower titer | [12][13] |

| Amyloid-beta 1-42 | SH-SY5Y neuroblastoma | Nanomolar | Increased estradiol synthesis | [14] |

| Amyloid-beta 1-42 | SH-SY5Y neuroblastoma | 12 µM | Reduced estradiol production | [14] |

Experimental Protocols

Dipeptide Transport Assay using Caco-2 Cells

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for studying intestinal drug and nutrient absorption, including dipeptide transport.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

-

Monolayer Integrity: The integrity of the Caco-2 monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer.

-

The dipeptide of interest is added to the apical (AP) compartment.

-

Samples are collected from the basolateral (BL) compartment at various time points.

-

The concentration of the dipeptide in the BL samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of dipeptide transport across the cell monolayer.

References

- 1. Prolidase Stimulates Proliferation and Migration through Activation of the PI3K/Akt/mTOR Signaling Pathway in Human Keratinocytes | MDPI [mdpi.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prolidase Stimulates Proliferation and Migration through Activation of the PI3K/Akt/mTOR Signaling Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dose-dependent and sequence-sensitive effects of amyloid-beta peptide on neurosteroidogenesis in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Enzymatic Synthesis of L-Phenylalanyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of the dipeptide L-Phenylalanyl-L-alanine (Phe-Ala). The focus is on the utilization of proteases, particularly thermolysin, for the catalytic formation of the peptide bond between L-phenylalanine and L-alanine. This document details the underlying principles, experimental protocols, and key quantitative data to facilitate the development and optimization of this biocatalytic process.

Introduction

The enzymatic synthesis of peptides offers several advantages over traditional chemical methods, including high stereospecificity, milder reaction conditions, and reduced side-product formation. This compound is a dipeptide with potential applications in the pharmaceutical and food industries. This guide explores the use of enzymes, primarily thermolysin, for its efficient and controlled synthesis. The synthesis is typically achieved through a kinetically controlled process where a carboxyl-activated L-phenylalanine derivative reacts with an L-alanine derivative.

Enzymatic Synthesis Strategy

The core of the enzymatic synthesis of this compound involves the use of a protease, such as thermolysin, to catalyze the formation of a peptide bond. The reaction generally proceeds as follows:

-

Carboxyl Component: An N-protected L-phenylalanine derivative (e.g., N-benzyloxycarbonyl-L-phenylalanine, Z-Phe). The protecting group enhances substrate recognition by the enzyme and prevents self-condensation.

-

Amino Component: An L-alanine derivative with a protected or unprotected carboxyl group (e.g., L-alanine methyl ester, Ala-OMe, or L-alanine amide).

The enzyme facilitates the nucleophilic attack of the amino group of the L-alanine derivative on the activated carboxyl group of the L-phenylalanine derivative, leading to the formation of the dipeptide.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of this compound and related dipeptides, primarily using thermolysin.

Table 1: General Characteristics of Thermolysin for Dipeptide Synthesis

| Parameter | Value/Range | Reference |

| Enzyme Commission (EC) Number | 3.4.24.27 | N/A |

| Optimal pH | 5.8 - 7.3 (substrate dependent) | [1] |

| Optimal Temperature | ~40°C (for aminolysis reactions) | [2] |

| Specificity (P1' position) | Prefers hydrophobic amino acids (Leu, Phe) > Ala | [1][3] |

| Common N-protecting groups | Z (benzyloxycarbonyl), Boc (tert-butyloxycarbonyl), F (formyl) | [1] |

Table 2: Kinetic Parameters for Thermolysin-Catalyzed Dipeptide Synthesis

Note: Data for the exact Z-Phe + Ala-X reaction is limited. The following data for similar substrates provide a valuable reference.

| Carboxyl Component | Amino Component | Apparent kcat (min⁻¹) | Apparent Km (mM) | kcat/Km (mM⁻¹min⁻¹) | Reference |

| Z-Phe-OH | H-Phe-Ala-Ala-OMe | 5,650 ± 530 | 40.2 ± 0.7 | 141 | [4] |

| Z-Phe-OH | H-Leu-NH₂ | 105 ± 10 | 41.7 ± 1.0 | 2.5 | [4] |

| Z-Asp-OH | L-Phe-OMe | - | - | - | [5] |

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound using thermolysin.

Materials and Reagents

-

Thermolysin (from Bacillus thermoproteolyticus)

-

N-benzyloxycarbonyl-L-phenylalanine (Z-Phe)

-

L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)

-

Organic solvent (e.g., ethyl acetate) for biphasic systems (optional)

-

Sodium bicarbonate (for neutralization)

-

Reagents for High-Performance Liquid Chromatography (HPLC) analysis (e.g., acetonitrile, water, trifluoroacetic acid)

General Procedure for Enzymatic Synthesis

-

Substrate Preparation:

-

Dissolve Z-Phe in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Dissolve H-Ala-OMe·HCl in the same buffer and neutralize with an equimolar amount of sodium bicarbonate to generate the free base.

-

-

Enzyme Solution Preparation:

-

Prepare a stock solution of thermolysin in the reaction buffer.

-

-

Reaction Setup:

-

Combine the solutions of Z-Phe and H-Ala-OMe in a reaction vessel.

-

Initiate the reaction by adding the thermolysin solution.

-

Typical reaction conditions:

-

Substrate concentrations: 5-50 mM

-

Enzyme concentration: 0.1 - 1 mg/mL

-

Temperature: 30-40°C

-

pH: 7.0-8.0

-

Agitation: Gentle stirring

-

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at regular intervals.

-

Analyze the aliquots by HPLC to determine the concentrations of substrates and the product (Z-Phe-Ala-OMe).

-

-

Product Isolation and Purification:

-

Once the reaction reaches equilibrium or the desired conversion, terminate the reaction by adding a denaturing agent (e.g., acid) or by heat inactivation.

-

If the product precipitates, it can be collected by filtration.

-

Alternatively, the product can be extracted from the aqueous phase using an organic solvent.

-

Further purification can be achieved by recrystallization or chromatography.

-

-

Deprotection (Optional):

-

The N-terminal protecting group (Z-group) can be removed by catalytic hydrogenation (e.g., using Pd/C) to yield this compound.

-

HPLC Analysis Method

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (for the Z-group) or 210 nm (for the peptide bond).

-

Quantification: Use standard curves for Z-Phe, H-Ala-OMe, and the synthesized Z-Phe-Ala-OMe.

Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic synthesis of Z-Phe-Ala-OMe catalyzed by thermolysin.

Experimental Workflow

Caption: A typical experimental workflow for the enzymatic synthesis of Phe-Ala.

References

- 1. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Stability of L-Phenylalanyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanyl-L-alanine (Phe-Ala) is a dipeptide composed of the essential amino acid L-phenylalanine and the non-essential amino acid L-alanine. This dipeptide is of significant interest to researchers in the fields of biochemistry, pharmacology, and drug development due to its role as a fundamental building block of proteins and its potential as a bioactive molecule. Understanding its chemical properties and stability is crucial for its application in various research and development endeavors, including its use as a standard in analytical methods, a component in cell culture media, and a lead compound in drug discovery.

This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound, complete with detailed experimental protocols and data presented in a clear, accessible format.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][2][3] |

| Molecular Weight | 236.27 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Purity (by HPLC) | >95% to 99.47% | [1][2] |

| ¹H NMR Spectrum | Consistent with structure | [1] |

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and application. Like other peptides, its stability is influenced by factors such as pH, temperature, and the presence of enzymes.

pH Stability and Hydrolysis

The peptide bond in this compound is susceptible to hydrolysis, particularly at acidic or basic pH. The rate of hydrolysis is generally slowest in the neutral pH range (approximately 4-8).

pH-Rate Profile of Peptide Hydrolysis

A generalized pH-rate profile for the hydrolysis of a peptide bond shows that the rate is significantly slower in the neutral pH range and increases at both acidic and basic pHs.[4] At pH 7 and 25 °C, the half-life of a peptide bond can be on the order of several years.[4] However, this rate can be accelerated by elevated temperatures.

Thermal Stability

For long-term storage, this compound should be stored as a solid at low temperatures, such as -20°C, and protected from light.[1] In solution, it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.

Enzymatic Stability

Dipeptides like this compound can be readily cleaved by various peptidases, such as aminopeptidases and carboxypeptidases, which are ubiquitous in biological systems.[5] This enzymatic degradation is a key consideration in its biological applications.

Experimental Protocols

Synthesis and Purification of this compound (Solid-Phase Peptide Synthesis)

Solid-phase peptide synthesis (SPPS) is a common and efficient method for preparing dipeptides like this compound. The following is a generalized protocol adapted from standard Fmoc-based SPPS procedures.

Experimental Workflow for Solid-Phase Synthesis

Caption: Workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: Start with a pre-loaded Fmoc-L-alanine-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of alanine by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

-

Coupling: Activate Fmoc-L-phenylalanine using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator like HOBt (1-Hydroxybenzotriazole) in the presence of a base (N,N-diisopropylethylamine, DIPEA) in DMF. Add this solution to the resin and allow it to react for 2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Stability Analysis by Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the purity of this compound and monitoring its degradation over time under various stress conditions.

Experimental Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

-

Forced Degradation Studies: Subject solutions of this compound to various stress conditions to induce degradation. These conditions typically include:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid and solution samples at 80°C for 48 hours.

-

Photostability: Expose the sample to UV light.

-

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the intact dipeptide from its degradation products. A typical starting point would be:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: UV at 214 nm.

-

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6] The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Enzymatic Degradation Assay

This protocol outlines a general method for assessing the enzymatic degradation of this compound using a common peptidase.

Methodology:

-

Enzyme Solution Preparation: Prepare a stock solution of a peptidase (e.g., aminopeptidase or carboxypeptidase A) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate Solution Preparation: Prepare a stock solution of this compound in the same buffer.

-

Reaction Initiation: Initiate the reaction by adding the enzyme solution to the substrate solution at a specific temperature (e.g., 37°C). The final concentrations of the enzyme and substrate should be optimized based on the enzyme's activity.

-

Time-Course Analysis: At various time points, withdraw aliquots of the reaction mixture and stop the enzymatic reaction by adding a quenching agent (e.g., 10% TFA).

-

Analysis: Analyze the samples by RP-HPLC to quantify the decrease in the this compound peak and the increase in the L-phenylalanine and L-alanine peaks over time. The rate of degradation can be determined from this data.

Signaling Pathways and Biological Context

While this compound is a simple dipeptide, its constituent amino acids are involved in numerous critical biological pathways. L-phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and the pigment melanin.

L-Phenylalanine Metabolic Pathway

Caption: Metabolic pathway of L-phenylalanine.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of this compound. The presented data and experimental protocols offer a practical resource for researchers and professionals working with this dipeptide. A thorough understanding of these characteristics is paramount for ensuring the integrity of experimental results and the successful development of new applications for this and other similar peptide-based molecules.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 3918-87-4 | INDOFINE Chemical Company [indofinechemical.com]

- 3. This compound | C12H16N2O3 | CID 5488196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrolysis of a dipeptide [biotopics.co.uk]

- 6. tandfonline.com [tandfonline.com]

The Natural Occurrence of L-Phenylalanyl-L-alanine in Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of the dipeptide L-Phenylalanyl-L-alanine (Phe-Ala). While the presence of this specific dipeptide in the biosphere appears to be limited based on currently available literature, this document consolidates the known instances of its detection, presents detailed hypothetical protocols for its extraction and quantification, and explores potential metabolic and signaling pathways. The information is intended to serve as a foundational resource for researchers investigating the biological significance of this and other dipeptides.

Natural Occurrence and Quantitative Data

The natural occurrence of this compound has been reported in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis[1]. While this finding confirms its presence in a microorganism, quantitative data regarding its concentration in T. brucei or any other organism remains largely uncharacterized in publicly accessible literature. The table below summarizes the known occurrences.

| Organism | Tissue/Cellular Component | Concentration | Method of Detection | Reference |

| Trypanosoma brucei | Not specified | Not quantified | Metabolomic analysis | [1] |

Further research is required to determine the concentration of this compound in various organisms and their tissues to better understand its physiological relevance.

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of this compound have not been explicitly elucidated. However, it is reasonable to hypothesize that its formation and breakdown are governed by the general mechanisms of peptide metabolism.

2.1. Proposed Biosynthesis Pathway

This compound is likely synthesized through the condensation of its constituent amino acids, L-phenylalanine and L-alanine. This reaction is catalyzed by enzymes with peptide ligase activity. In many organisms, non-ribosomal peptide synthetases (NRPSs) are responsible for the synthesis of short peptides[2]. Alternatively, the reverse reaction of peptidases under specific cellular conditions could also lead to its formation. The precursor, L-phenylalanine, is synthesized via the shikimate pathway in plants and microorganisms[3][4][5][6][7][8].

2.2. Proposed Degradation Pathway

The hydrolysis of this compound back into L-phenylalanine and L-alanine is expected to be carried out by various peptidases, such as dipeptidases or non-specific proteases. These enzymes are ubiquitous in organisms and are essential for protein turnover and the breakdown of ingested peptides.

The following diagram illustrates the proposed general biosynthesis and degradation of this compound.

Caption: Proposed metabolic pathways for this compound.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, protocols for the extraction and quantification of this compound from biological samples. These are based on established methods for dipeptide and amino acid analysis.

3.1. Extraction of this compound from Biological Samples

This protocol is a general guideline and may require optimization depending on the sample matrix.

3.1.1. Materials

-

Biological sample (e.g., cultured T. brucei cells, tissue homogenate)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, HPLC grade, chilled to -20°C

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS): this compound-¹³C₉,¹⁵N₂ (custom synthesis recommended)

-

Microcentrifuge tubes

-

Homogenizer (for tissue samples)

-

Centrifuge capable of 15,000 x g and 4°C

-

Vacuum concentrator

3.1.2. Protocol for Cell Cultures (e.g., T. brucei)

-

Harvest cells by centrifugation at 1,500 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of 80% methanol (pre-chilled to -20°C).

-

Add a known concentration of the internal standard.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 20 minutes to allow for protein precipitation.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant in a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

3.1.3. Protocol for Tissue Samples

-

Weigh the frozen tissue sample.

-

Add 5 volumes of ice-cold 80% methanol.

-

Add a known concentration of the internal standard.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Follow steps 6-10 from the cell culture protocol.

3.2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

3.2.1. Materials and Instrumentation

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

This compound standard for calibration curve.

3.2.2. LC-MS/MS Method

-

Column Temperature: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-6 min: 98% B

-

6-6.1 min: 98-2% B

-

6.1-8 min: 2% B

-

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |

| This compound | 237.1 | 120.1 (Phe immonium ion) | 20 |

| 168.1 (loss of Ala) | 15 | ||

| This compound-¹³C₉,¹⁵N₂ (IS) | 248.1 | 129.1 | 20 |

| 177.1 | 15 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

3.2.3. Data Analysis

-

Construct a calibration curve using the standard solutions of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

-

Determine the concentration of this compound in the samples by interpolating from the calibration curve.

The following diagram illustrates a general workflow for the quantification of this compound.

Caption: A generalized experimental workflow for dipeptide quantification.

Potential Signaling Pathways

While no specific signaling pathways have been directly attributed to this compound, we can speculate on its potential roles based on the known functions of other dipeptides and its constituent amino acids.

4.1. Nutrient Sensing and Transport

Dipeptides can be transported into cells via specific transporters, such as the PTR/NRT1 family in plants[9]. In animals and yeast, dipeptide transport can be linked to nutrient-sensing pathways like the Target of Rapamycin (TOR) pathway[9][10]. It is plausible that this compound could be transported into cells and act as a signaling molecule to indicate nutritional status.

4.2. Modulation of Amino Acid-Sensing Receptors

L-phenylalanine is known to modulate the activity of the calcium-sensing receptor (CaSR) and stimulate the secretion of glucagon-like peptide-1 (GLP-1). It is conceivable that this compound could interact with similar receptors, potentially with different affinity or efficacy, to modulate cellular responses.

The diagram below illustrates a hypothetical signaling pathway involving a dipeptide.

Caption: A potential signaling cascade initiated by a dipeptide.

Conclusion and Future Directions

The natural occurrence of this compound in Trypanosoma brucei opens up new avenues for research into the biological roles of dipeptides. Significant knowledge gaps remain regarding its quantitative distribution, specific biosynthetic and degradative pathways, and its potential signaling functions. The experimental protocols and hypothetical frameworks presented in this guide are intended to facilitate future investigations into this and other naturally occurring dipeptides. Future research should focus on:

-

Quantitative analysis of this compound in a wider range of organisms and tissues.

-

Identification and characterization of the enzymes responsible for its synthesis and hydrolysis.

-

Elucidation of its specific biological functions , including its potential role in intercellular signaling and as a biomarker for disease.

By addressing these questions, the scientific community can gain a deeper understanding of the diverse roles that small peptides play in biology, potentially leading to new therapeutic and diagnostic strategies.

References

- 1. This compound | C12H16N2O3 | CID 5488196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Systematic engineering enables efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of L-Phenylalanyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties of the dipeptide L-Phenylalanyl-L-alanine (Phe-Ala). While a complete experimental dataset for this specific dipeptide is not extensively available in the public domain, this document synthesizes the existing information on its thermal behavior, the thermodynamic properties of its constituent amino acids, and the experimental methodologies employed in such studies. This guide aims to be a valuable resource for researchers in drug development, biochemistry, and materials science by highlighting known properties and identifying areas for future investigation.

Introduction to this compound

This compound is a dipeptide composed of L-phenylalanine and L-alanine, linked by a peptide bond. As a component of proteins and a potential metabolite, understanding its thermodynamic properties is crucial for applications in drug formulation, peptide-based biomaterials, and for a deeper understanding of its biochemical role. Thermodynamic parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity govern the stability, solubility, and interactions of this dipeptide in various environments.

Solid-State Thermodynamic Properties and Thermal Behavior

Direct experimental determination of a complete set of solid-state thermodynamic properties for this compound is limited. However, studies on its thermal behavior reveal a more complex scenario than a simple melting transition.

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques to investigate the thermal stability and phase transitions of peptides. For this compound, these analyses indicate that the dipeptide does not exhibit a straightforward melting process. Instead, it undergoes dehydration followed by an intramolecular cyclization reaction to form the corresponding diketopiperazine.

One study identified two endothermic peaks in the DSC thermogram of this compound at approximately 105 °C and 135 °C. The first peak is attributed to the loss of water of hydration, a common feature for crystalline peptides. The second, higher temperature peak is associated with the cyclization reaction, an irreversible thermal event. This behavior is critical for understanding the stability of the linear dipeptide at elevated temperatures and has implications for its processing and storage.

Crystallographic Data:

The crystal structure of this compound dihydrate has been determined. The presence of water molecules in the crystal lattice significantly influences its thermodynamic properties, particularly the enthalpy of dehydration. The arrangement of the peptide molecules and the hydrogen bonding network within the crystal are fundamental to its stability and dissolution characteristics.

Thermodynamic Properties in Solution

Dissociation Constants:

The acidity and basicity of the terminal amino and carboxyl groups, as well as the peptide bond, are important thermodynamic properties. While specific pKa values for this compound are not reported in the reviewed literature, theoretical calculations for similar dipeptides like L-phenylalanyl-glycine and L-alanyl-L-alanine have been performed. These calculations, combined with experimental techniques like potentiometric titration, can be used to estimate the pKa values for this compound.

Thermodynamic Data of Constituent Amino Acids

In the absence of a complete dataset for the dipeptide, the thermodynamic properties of L-phenylalanine and L-alanine serve as a crucial reference. These values are well-established and can be used in group contribution methods to estimate the properties of the dipeptide.

| Property | L-Phenylalanine | L-Alanine | Units |

| Standard Enthalpy of Formation (solid, 298.15 K) | -438.9 | -561.1 | kJ/mol |

| Standard Molar Entropy (solid, 298.15 K) | 209.2 | 129.2 | J/(mol·K) |

| Heat Capacity (solid, 298.15 K) | 203.1 | 123.9 | J/(mol·K) |

| Melting Point | ~283 °C (decomposes) | ~297 °C (decomposes) | °C |

| Solubility in Water (25 °C) | 29.6 | 166.5 | g/L |

Note: The values presented are approximate and may vary slightly depending on the source and experimental conditions.

Experimental Protocols

The determination of the thermodynamic properties of peptides like this compound requires a suite of specialized experimental techniques.

Differential Scanning Calorimetry (DSC):

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Objective: To determine transition temperatures (e.g., dehydration, cyclization) and the enthalpy changes associated with these processes.

-

Methodology: A small, accurately weighed sample of the dipeptide is placed in a hermetically sealed aluminum pan. An empty pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen). The difference in heat flow between the sample and reference is recorded as a function of temperature. Endothermic and exothermic events appear as peaks on the resulting thermogram.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time.

-

Objective: To determine the temperature at which degradation or dehydration occurs and to quantify the mass loss.

-

Methodology: A sample of the dipeptide is placed in a high-precision balance located inside a furnace. The sample is heated at a constant rate, and the mass is continuously monitored. The resulting TGA curve plots mass percentage against temperature.

Isothermal Titration Calorimetry (ITC):

ITC is a technique used to measure the heat changes that occur when two molecules interact.

-

Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between the dipeptide and another molecule (e.g., a protein, metal ion).

-

Methodology: A solution of the dipeptide is titrated into a solution of the binding partner in the sample cell of the calorimeter. The heat released or absorbed during the binding event is measured.

Potentiometric Titration:

This technique is used to determine the dissociation constants (pKa) of the ionizable groups in the dipeptide.

-

Objective: To determine the pKa values of the N-terminal amino group and the C-terminal carboxyl group.

-

Methodology: A solution of the dipeptide is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Metabolic Pathway of L-Phenylalanine

While a specific signaling pathway for the dipeptide this compound is not well-documented, the metabolic pathway of its constituent amino acid, L-phenylalanine, is well-established and provides context for its potential biological fate.

Caption: Metabolic pathway of L-phenylalanine to key neurotransmitters and melanin.

Conclusion and Future Directions

The thermodynamic properties of this compound are of significant interest for a range of scientific and industrial applications. While current knowledge provides a foundational understanding of its complex thermal behavior, characterized by dehydration and cyclization rather than simple melting, a comprehensive experimental dataset of its thermodynamic parameters is still lacking.

Future research should focus on:

-

Calorimetric Studies: Precise determination of the standard enthalpy of formation, heat capacity as a function of temperature, and the enthalpies of solution and dilution.

-

Elucidation of Biological Roles: Investigating the specific metabolic and signaling pathways involving this compound to understand its physiological significance.

-

Computational Modeling: Utilizing computational chemistry to complement experimental data and to predict thermodynamic properties that are challenging to measure directly.

A more complete understanding of the thermodynamic landscape of this compound will undoubtedly facilitate its application in the development of novel pharmaceuticals, biomaterials, and other advanced technologies.

In Vivo Degradation Pathway of L-Phenylalanyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo degradation pathway of the dipeptide L-Phenylalanyl-L-alanine. The document elucidates the key metabolic processes, enzymatic activities, and organ involvement in the breakdown of this dipeptide. Detailed experimental protocols for studying its in vivo fate are provided, along with quantitative data where available. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the dynamics of this compound metabolism. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound (Phe-Ala) is a dipeptide composed of the essential amino acid L-phenylalanine and the non-essential amino acid L-alanine. As a component of dietary proteins and a potential product of protein catabolism, understanding its in vivo fate is crucial. The bioavailability of its constituent amino acids is dependent on the efficiency of its hydrolysis. This guide details the journey of this compound through the body, from intestinal absorption to its ultimate breakdown and the subsequent metabolic pathways of its constituent amino acids.

In Vivo Degradation Pathway

The in vivo degradation of this compound is a multi-step process primarily occurring in the intestine, kidney, and liver. The dipeptide is hydrolyzed by various peptidases into its constituent amino acids, L-phenylalanine and L-alanine, which then enter their respective metabolic pathways.

Intestinal Absorption and Hydrolysis

The small intestine is the primary site for the absorption of dipeptides from dietary sources. This compound can be transported into the enterocytes via the peptide transporter 1 (PEPT1). Once inside the intestinal mucosal cells, it is extensively hydrolyzed by cytosolic peptidases. Additionally, some hydrolysis may occur at the brush border membrane by membrane-bound peptidases. Studies on a metabolically stable analog, L-Phenylalanyl-Ψ[CS-N]-L-alanine (Phe-Ψ-Ala), suggest that the intestinal absorption of the parent dipeptide is significant and mediated by PEPT1[1]. The extensive decomposition of this compound has been observed in rat intestinal mucosa[1].

Hepatic and Renal Metabolism

Following absorption, any intact this compound that enters the portal circulation is transported to the liver, which is a major site of metabolism. The dipeptide is efficiently taken up by hepatocytes and hydrolyzed by intracellular peptidases. The liver plays a crucial role in the clearance of dipeptides from the bloodstream. In vitro studies have demonstrated the extensive decomposition of this compound in rat hepatic microsomes and human hepatocytes[1].

The kidneys are also vital for the clearance of circulating dipeptides. This compound is filtered by the glomerulus and subsequently reabsorbed and hydrolyzed by peptidases located in the brush border of the proximal tubule cells. This process is highly efficient, ensuring minimal loss of the dipeptide in the urine.

Enzymatic Hydrolysis

Metabolic Fate of L-Phenylalanine and L-Alanine

Upon hydrolysis of this compound, the released L-phenylalanine and L-alanine join the free amino acid pools in the body and are utilized in various metabolic processes:

-

L-Phenylalanine:

-

Incorporation into proteins.

-

Conversion to L-tyrosine by phenylalanine hydroxylase, a key step for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and melanin.

-

Transamination to phenylpyruvate, a minor pathway that is more significant in cases of phenylalanine hydroxylase deficiency (phenylketonuria).

-

-

L-Alanine:

-

Incorporation into proteins.

-

Involvement in the glucose-alanine cycle, transporting amino groups from muscle to the liver for urea synthesis.

-

Conversion to pyruvate through transamination, which can then be used for gluconeogenesis or enter the citric acid cycle for energy production.

-

Quantitative Data

While specific kinetic parameters for the enzymatic hydrolysis of this compound are not extensively documented, pharmacokinetic studies of a metabolically stable thiodipeptide analog, L-phenylalanyl-Ψ[CS-N]-L-alanine (Phe-Ψ-Ala), in rats provide insights into the rapid clearance of the natural dipeptide. The extensive decomposition of this compound in rat intestinal mucosa, rat hepatic microsomes, and human hepatocytes suggests a very short biological half-life[1].

| Parameter | Value (for Phe-Ψ-Ala in rats)[1] |

| Intravenous Administration | |

| Clearance | 0.151 ± 0.008 L/h/kg |

| Volume of Distribution | 0.235 ± 0.012 L/kg |

| Half-life | 1.14 ± 0.07 h |

| Oral Administration | |

| Maximum Plasma Concentration (Cmax) | 3.74 ± 0.44 µg/mL |

| Cmax with PEPT1 inhibitor (Gly-Sar) | 2.31 ± 0.60 µg/mL |

Experimental Protocols

In Situ Intestinal Perfusion in Rodents

This protocol is adapted from methodologies used to study intestinal drug and peptide absorption and can be applied to investigate the absorption and hydrolysis of this compound.

Objective: To determine the rate of absorption and hydrolysis of this compound in a specific segment of the small intestine.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., urethane)

-

Perfusion pump

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4)

-

This compound

-

Analytical equipment (LC-MS/MS)

-

Surgical instruments

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Perform a midline abdominal incision to expose the small intestine.

-

Select a segment of the jejunum (e.g., 10 cm) and cannulate both ends.

-

Gently flush the intestinal segment with warm saline to remove its contents.

-

Connect the inlet cannula to the perfusion pump and the outlet cannula to a collection tube.

-

Perfuse the segment with the perfusion buffer containing a known concentration of this compound at a constant flow rate (e.g., 0.2 mL/min).

-

Collect the perfusate at specific time intervals (e.g., every 10 minutes for 1 hour).

-

At the end of the experiment, collect a blood sample from the portal vein.

-

Measure the concentrations of this compound, L-phenylalanine, and L-alanine in the collected perfusate and plasma samples using a validated LC-MS/MS method.

-

Calculate the disappearance rate of the dipeptide from the perfusate and the appearance rate of its constituent amino acids.

Measurement of Dipeptidase Activity in Tissue Homogenates

Objective: To quantify the rate of this compound hydrolysis by peptidases present in different tissues.

Materials:

-

Tissue samples (e.g., intestinal mucosa, liver, kidney)

-

Homogenization buffer (e.g., phosphate buffer, pH 7.4)

-

Tissue homogenizer

-

This compound solution

-

Trichloroacetic acid (TCA)

-

Analytical equipment (LC-MS/MS or a colorimetric assay for amino acids)

Procedure:

-

Excise tissues of interest from a euthanized animal and place them in ice-cold homogenization buffer.

-

Mince the tissues and homogenize using a tissue homogenizer.

-

Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will be used as the enzyme source.

-

Determine the protein concentration of the supernatant.

-

Pre-incubate an aliquot of the supernatant at 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of this compound solution.

-

Incubate the reaction mixture at 37°C for a specific period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding an equal volume of cold TCA.

-

Centrifuge to precipitate the proteins.

-

Analyze the supernatant for the concentrations of L-phenylalanine and L-alanine.

-

Calculate the rate of amino acid formation per milligram of protein per minute.

LC-MS/MS Quantification of this compound and its Metabolites

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound, L-phenylalanine, and L-alanine in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

For plasma or perfusate samples, perform a protein precipitation step by adding a solvent like acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled version of the analytes).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Use a suitable C18 column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, L-phenylalanine, L-alanine, and the internal standards.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Visualizations

Caption: In vivo degradation pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for L-Phenylalanyl-L-alanine in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the dipeptide L-Phenylalanyl-L-alanine (Ala-Phe) as a supplement in mammalian cell culture media. The information is intended to assist in the development of robust cell culture processes for research, and the production of biologics.

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-phenylalanine. The use of dipeptides in cell culture media is a well-established strategy to enhance the stability and solubility of certain amino acids, thereby improving nutrient availability and cell culture performance. While free L-phenylalanine can have limited solubility and high concentrations may inhibit cell growth, its delivery in a dipeptide form can mitigate these issues.[1][2][3] L-Alanyl-L-phenylalanine has also been investigated as a potential anti-tumor agent.

Supplementing cell culture media with this compound can offer several advantages:

-

Improved Nutrient Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, preventing degradation and ensuring a consistent supply to the cells.

-

Enhanced Solubility: Dipeptides can exhibit higher solubility compared to their constituent amino acids, allowing for the preparation of more concentrated nutrient feeds.

-

Reduced Risk of Cytotoxicity: By providing a controlled release of L-phenylalanine upon cellular uptake and hydrolysis, the risk of cytotoxicity associated with high concentrations of the free amino acid can be minimized.[3]

-

Potential for Improved Cell Performance: A stable and readily available source of essential amino acids can lead to improved cell growth, viability, and productivity.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound supplementation on a typical Chinese Hamster Ovary (CHO) cell line. Researchers should generate their own data for their specific cell lines and experimental conditions.

Table 1: Effect of this compound on CHO Cell Growth and Viability